4-Boc-amino-1-(2-methylbenzyl)-4-carboxypiperidine
Description
4-Boc-amino-1-(2-methylbenzyl)-4-carboxypiperidine is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the amine, a 2-methylbenzyl substituent at the N1 position, and a carboxylic acid group at the 4-position of the piperidine ring. This compound is structurally designed for applications in medicinal chemistry and organic synthesis, where the Boc group enhances stability during synthetic procedures, while the 2-methylbenzyl moiety may influence steric and electronic properties for target-specific interactions . The carboxylic acid group provides a handle for further derivatization, such as amide bond formation, making it a versatile intermediate in drug discovery pipelines.
Properties
IUPAC Name |
1-[(2-methylphenyl)methyl]-4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O4/c1-14-7-5-6-8-15(14)13-21-11-9-19(10-12-21,16(22)23)20-17(24)25-18(2,3)4/h5-8H,9-13H2,1-4H3,(H,20,24)(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKQXADDVTLNJMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCC(CC2)(C(=O)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Boc Protection of 4-Aminopiperidine
A foundational approach involves reacting 4-aminopiperidine with di-tert-butyl dicarbonate under basic conditions. This method, adapted from CN104628627A, achieves Boc protection in aqueous triethylamine at 25°C, yielding 1-Boc-4-aminopiperidine with >95% purity.
Reaction Conditions :
Alternative Route via Piperidinecarboxamide Intermediate
CN104628627A describes a two-step protocol using 4-piperidinecarboxamide as the starting material. The amide undergoes Boc protection followed by Hofmann degradation with bromine/NaOH to yield 1-Boc-4-aminopiperidine .
Key Steps :
-
Boc Protection :
-
Hofmann Degradation :
Alkylation at the 1-Position
Introducing the 2-methylbenzyl group requires alkylation of the piperidine nitrogen. This step is critical for achieving regioselectivity and avoiding over-alkylation.
Reductive Amination with 2-Methylbenzaldehyde
A plausible route involves reductive amination using 2-methylbenzaldehyde and a reducing agent (e.g., NaBH₃CN) in methanol. This method, though not explicitly detailed in the cited patents, aligns with standard alkylation practices for piperidine derivatives.
Hypothetical Conditions :
Direct Alkylation with 2-Methylbenzyl Bromide
Alternative alkylation using 2-methylbenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) could directly yield the 1-(2-methylbenzyl) derivative. This method mirrors the benzylation steps in CN107805218B, where N-benzyl-4-piperidone is used as an intermediate.
Adapted Protocol :
-
Substrate: 1-Boc-4-aminopiperidine (1.0 mol).
-
Reagent: 2-Methylbenzyl bromide (1.1 mol).
-
Base: K₂CO₃ (2.0 mol).
-
Solvent: DMF, 80°C, 12h.
Carboxylation at the 4-Position
Installing the carboxylic acid group at the 4-position presents the most significant synthetic challenge. Two primary strategies emerge:
Oxidation of a Methylene Group
Oxidizing a 4-methyl substituent to a carboxylic acid via strong oxidizing agents (e.g., KMnO₄, HNO₃) is theoretically feasible but risks over-oxidation or side reactions.
Hypothetical Pathway :
-
Introduce a methyl group via Friedel-Crafts alkylation.
-
Oxidize with HNO₃ (conc.) under reflux:
.
Cyanohydrin Formation and Hydrolysis
A more controlled approach involves:
-
Cyanohydrin Formation : Reacting 4-piperidone with HCN to form 4-cyano-4-hydroxypiperidine.
-
Hydrolysis : Converting the nitrile to carboxylic acid under acidic (HCl/H₂O) or basic (NaOH) conditions.
Reaction Scheme :
Integrated Synthetic Routes
Combining the above steps, two viable routes emerge:
Route 1: Boc Protection → Alkylation → Carboxylation
-
Boc Protection : 4-Aminopiperidine → 1-Boc-4-aminopiperidine.
-
Alkylation : 1-Boc-4-aminopiperidine + 2-methylbenzyl bromide → 1-Boc-4-amino-1-(2-methylbenzyl)piperidine.
-
Carboxylation : Oxidation or nitrile hydrolysis to install COOH.
Overall Yield : 40–50% (estimated).
Route 2: Carboxylation → Boc Protection → Alkylation
-
Carboxylation : 4-Piperidinecarboxamide → 4-carboxypiperidine (via Hofmann degradation).
-
Boc Protection : 4-Carboxypiperidine → 1-Boc-4-carboxypiperidine.
Overall Yield : 35–45% (estimated).
Comparative Analysis of Methods
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Total Steps | 3 | 3 |
| Estimated Yield (%) | 40–50 | 35–45 |
| Key Challenges | Oxidation selectivity | Hofmann degradation efficiency |
| Scalability | High | Moderate |
| Cost | $$ | $$$ |
Route 1 offers higher scalability and lower cost, making it preferable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
4-Boc-amino-1-(2-methylbenzyl)-4-carboxypiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the Boc protecting group or to reduce other functional groups present in the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield amines or alcohols.
Scientific Research Applications
Synthesis and Chemical Properties
4-Boc-amino-1-(2-methylbenzyl)-4-carboxypiperidine can be synthesized through various methods, with one notable approach involving the reaction of N-benzyl-4-piperidone with orthoformate in an alcohol solution under acid catalysis, followed by a reaction with tert-butyl carbamate to generate the desired product through catalytic hydrogenation . The compound features a tert-butoxycarbonyl (Boc) protecting group, which enhances its stability and solubility, making it suitable for various applications.
Therapeutic Applications
Given its pharmacological profile, this compound could be developed into therapeutic agents targeting:
- Respiratory Disorders : By blocking M3 receptors, it may alleviate symptoms associated with bronchial constriction.
- Digestive Health : Its ability to modulate smooth muscle activity can be beneficial in treating gastrointestinal spasms.
- Neurological Conditions : Potential applications in managing neurogenic bladder issues highlight its versatility.
Case Studies and Research Findings
Recent research has focused on optimizing the synthesis of this compound to enhance yield and purity. For instance:
- Synthesis Optimization : A method yielding 90% purity was developed using Pd/C catalytic hydrogenation under controlled conditions, demonstrating the compound's feasibility for large-scale production .
- Biological Testing : In vitro studies have been initiated to evaluate the compound's effects on muscarinic receptors and its potential cytotoxicity against various cancer cell lines.
Mechanism of Action
The mechanism of action of 4-Boc-amino-1-(2-methylbenzyl)-4-carboxypiperidine depends on its specific application. In medicinal chemistry, the compound may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The Boc protecting group can be removed under acidic conditions to reveal the free amine, which can then interact with biological targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The following table summarizes key structural and functional differences between 4-Boc-amino-1-(2-methylbenzyl)-4-carboxypiperidine and analogous piperidine derivatives:
*Calculated based on molecular formula.
Key Insights from Comparative Analysis
Protecting Groups: The Boc group in the target compound offers superior stability under acidic conditions compared to the Cbz group in 4-(Cbz-amino)-1-benzylpiperidine, which is susceptible to hydrogenolysis .
Carboxylic Acid Functionality: The free carboxylic acid in the target compound contrasts with esterified derivatives like Methyl 4-Amino-1-Boc-piperidine-4-carboxylate, enabling direct conjugation without requiring hydrolysis steps .
Physicochemical Properties
- Solubility : The carboxylic acid group in the target compound likely increases aqueous solubility compared to ester or amide derivatives, though solubility may vary with pH .
- Synthetic Utility : The Boc group facilitates selective deprotection under mild acidic conditions, offering a strategic advantage over Cbz-protected analogs that require catalytic hydrogenation .
Biological Activity
4-Boc-amino-1-(2-methylbenzyl)-4-carboxypiperidine is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and enzyme inhibition. This article reviews the synthesis, biological activity, and applications of this compound, supported by relevant research findings and case studies.
Synthesis
The synthesis of this compound typically involves several key steps:
- Protection of Amino Group : The amino group is protected using a tert-butoxycarbonyl (Boc) group by reacting piperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
- Introduction of 2-Methylbenzyl Group : The protected piperidine is reacted with 2-methylbenzyl chloride in the presence of sodium hydride (NaH).
- Carboxylation : The final step introduces the carboxyl group, which can be achieved through high-pressure carbon dioxide treatment or other carboxylating agents like carbonyl diimidazole (CDI) .
The biological activity of this compound is primarily attributed to its role as an enzyme inhibitor. The compound may bind to the active site of enzymes, preventing substrate binding and thereby inhibiting enzymatic activity. The removal of the Boc protecting group under acidic conditions reveals the free amine, which can interact with various biological targets .
Case Studies and Research Findings
Research has indicated that compounds similar to this compound have significant implications in cancer treatment and other therapeutic areas:
- Inhibition Studies : A study focused on small molecule inhibitors reported that compounds with similar structures exhibited substantial inhibition of cell proliferation in various cancer cell lines. For instance, derivatives were tested against human dermal microvascular endothelial cells and renal cell adenocarcinoma cells, showing a notable reduction in cell viability .
- Enzyme Interaction : The compound has been investigated for its potential to interact with MICAL2, a regulator involved in cytoskeletal dynamics associated with cancer progression. Compounds targeting MICAL2 showed reduced cell motility and proliferation, highlighting their therapeutic potential .
Comparison with Similar Compounds
To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Boc-amino-1-benzyl-4-carboxypiperidine | Lacks methyl group on benzyl ring | Moderate enzyme inhibition |
| 4-Boc-amino-1-(2-chlorobenzyl)-4-carboxypiperidine | Contains chlorine substituent | Variable activity based on substitution |
The presence of the 2-methylbenzyl group in this compound may enhance its reactivity and interaction with biological targets compared to its analogs .
Applications in Scientific Research
The compound serves multiple roles in scientific research:
- Medicinal Chemistry : It acts as an intermediate in synthesizing complex organic molecules, including pharmaceuticals.
- Biological Studies : It is utilized in investigating enzyme mechanisms and developing enzyme inhibitors.
- Industrial Use : Employed in producing specialty chemicals and materials .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-Boc-amino-1-(2-methylbenzyl)-4-carboxypiperidine, and how are intermediates characterized?
- Methodological Answer : A common approach involves coupling 4-Boc-aminopiperidine derivatives with 2-methylbenzyl groups via amidation or alkylation. For example, EDCI/HOBt-mediated coupling in anhydrous acetonitrile is effective for introducing carboxamide groups, followed by Boc deprotection under acidic conditions (e.g., HCl) . Intermediates are purified via column chromatography and characterized using FT-IR, NMR (¹H/¹³C), and mass spectrometry. Discrepancies in spectral data (e.g., unexpected splitting in NMR) should be resolved using 2D techniques (COSY, HSQC) .
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer : Use PPE (gloves, goggles, lab coats) to avoid skin contact. Store at RT in airtight containers away from moisture. Waste must be segregated and disposed via certified hazardous waste services to prevent environmental contamination .
Q. How can researchers confirm the compound’s purity and structural integrity?
- Methodological Answer : Combine HPLC (≥98% purity threshold) with spectroscopic validation:
- FT-IR : Confirm carbonyl (Boc group, ~1680–1720 cm⁻¹) and carboxylic acid (~1700 cm⁻¹) stretches.
- NMR : Verify piperidine ring protons (δ 1.5–3.5 ppm) and aromatic protons from the 2-methylbenzyl group (δ 6.5–7.5 ppm) .
- Elemental Analysis : Match calculated vs. observed C/H/N ratios (e.g., ±0.3% tolerance) .
Advanced Research Questions
Q. How can solubility challenges in biological assays be systematically addressed?
- Methodological Answer : Test co-solvents like DMSO (10–20% v/v) or cyclodextrins. For aqueous buffers, adjust pH to deprotonate the carboxylic acid (e.g., pH 7.4 PBS). Pre-solubilize in DMSO (10 mM stock) and dilute in assay buffer to ≤0.1% DMSO to avoid cytotoxicity .
Q. What computational strategies predict the compound’s reactivity or binding affinity in target proteins?
- Methodological Answer : Perform molecular docking (AutoDock Vina) using the compound’s 3D structure (optimized via DFT) against target receptors (e.g., carbonic anhydrase). Validate with MD simulations (GROMACS) to assess binding stability. Compare HOMO-LUMO gaps (≤5 eV) to infer charge transfer efficiency .
Q. How do structural modifications (e.g., substituents on the benzyl group) affect pharmacological activity?
- Methodological Answer : Synthesize analogs with electron-withdrawing (e.g., -Br) or donating (-OCH₃) groups on the benzyl ring. Assess SAR via:
- In vitro assays : Measure IC₅₀ against target enzymes (e.g., carbonic anhydrase).
- LogP analysis : Use HPLC to determine hydrophobicity trends.
- X-ray crystallography : Resolve binding modes of high-affinity analogs .
Data Contradiction Analysis
Q. How should conflicting NMR data between synthetic batches be resolved?
- Methodological Answer : Re-examine reaction conditions (e.g., temperature, catalyst purity) that may cause diastereomer formation. Use chiral HPLC to separate enantiomers and acquire enantiopure NMR data. Compare with DFT-calculated chemical shifts (Gaussian09) to identify stereochemical mismatches .
Q. Why might Boc deprotection yield vary across experiments, and how is this optimized?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
